molecular formula C14H15N3O4 B2684836 5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 321430-67-5

5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2684836
CAS No.: 321430-67-5
M. Wt: 289.291
InChI Key: BVOPBTAQOJFTBL-UHFFFAOYSA-N
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Description

5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a diazinane ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 1,3-dimethylbarbituric acid with 1-amino-2-phenoxyethanone. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Amino-2-phenoxyethylidene)-1,3-dimethylbarbituric acid
  • 1,3-Dimethyl-5-(2-phenoxyethylidene)barbituric acid
  • 5-(1-Amino-2-phenoxyethylidene)-1,3-dimethylpyrimidine-2,4,6-trione

Uniqueness

Compared to similar compounds, 5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its diazinane ring structure differentiates it from other barbituric acid derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(2-phenoxyethanimidoyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-16-12(18)11(13(19)17(2)14(16)20)10(15)8-21-9-6-4-3-5-7-9/h3-7,15,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSONCVBQGMHQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=N)COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140513
Record name 5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321430-67-5
Record name 5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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